

# Unraveling the Isomerization of 2,3-Dihydrofuran: A DFT-Based Mechanistic Comparison

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## Compound of Interest

Compound Name: 2,3-Dihydrofuran

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A deep dive into the reaction mechanisms of **2,3-dihydrofuran**, supported by Density Functional Theory (DFT) calculations, reveals intricate isomerization pathways and provides a basis for comparison with alternative catalyzed and ring-opening reactions. This guide offers researchers, scientists, and drug development professionals a comparative analysis of these mechanisms, featuring quantitative energetic data, detailed computational protocols, and visual pathway representations.

The thermal unimolecular isomerization of **2,3-dihydrofuran** (2,3-DHF) has been a subject of theoretical investigation to elucidate its potential energy surfaces and reaction kinetics. DFT calculations have been instrumental in mapping the various reaction channels, identifying transition states, and determining the activation energies that govern the transformation of 2,3-DHF into its various isomers.

## Comparison of Unimolecular Isomerization Pathways

DFT studies, specifically using the B3LYP functional and QCISD(T) for energy calculations, have identified several competing pathways for the isomerization of **2,3-dihydrofuran**.<sup>[1]</sup> These pathways involve hydrogen shifts and ring-opening reactions, leading to the formation of cyclopropanecarboxaldehyde, but-3-enal, and other intermediates. The viability of each

pathway is assessed by the calculated activation energies, with lower barriers indicating more favorable routes.

For context, while the focus here is on the intrinsic reactivity of **2,3-dihydrofuran**, it is noteworthy that its formation and subsequent reactions can be influenced by catalysts. For instance, iron-catalyzed cycloisomerization of  $\alpha$ -allenols provides an efficient route to substituted **2,3-dihydrofurans**, with DFT studies helping to rationalize the observed chemo- and diastereoselectivity.<sup>[2]</sup> Similarly, Lewis acid-catalyzed ring-opening benzannulations of 5-(indolyl)-**2,3-dihydrofuran** acetals demonstrate an alternative reaction manifold for this heterocyclic system.<sup>[3]</sup>

The primary unimolecular isomerization pathways of **2,3-dihydrofuran** are summarized below.

## Quantitative Data Summary

The following table presents the calculated activation energies (Ea) and reaction enthalpies ( $\Delta H$ ) for the key isomerization steps of **2,3-dihydrofuran**, providing a quantitative comparison of the competing reaction channels.<sup>[1]</sup>

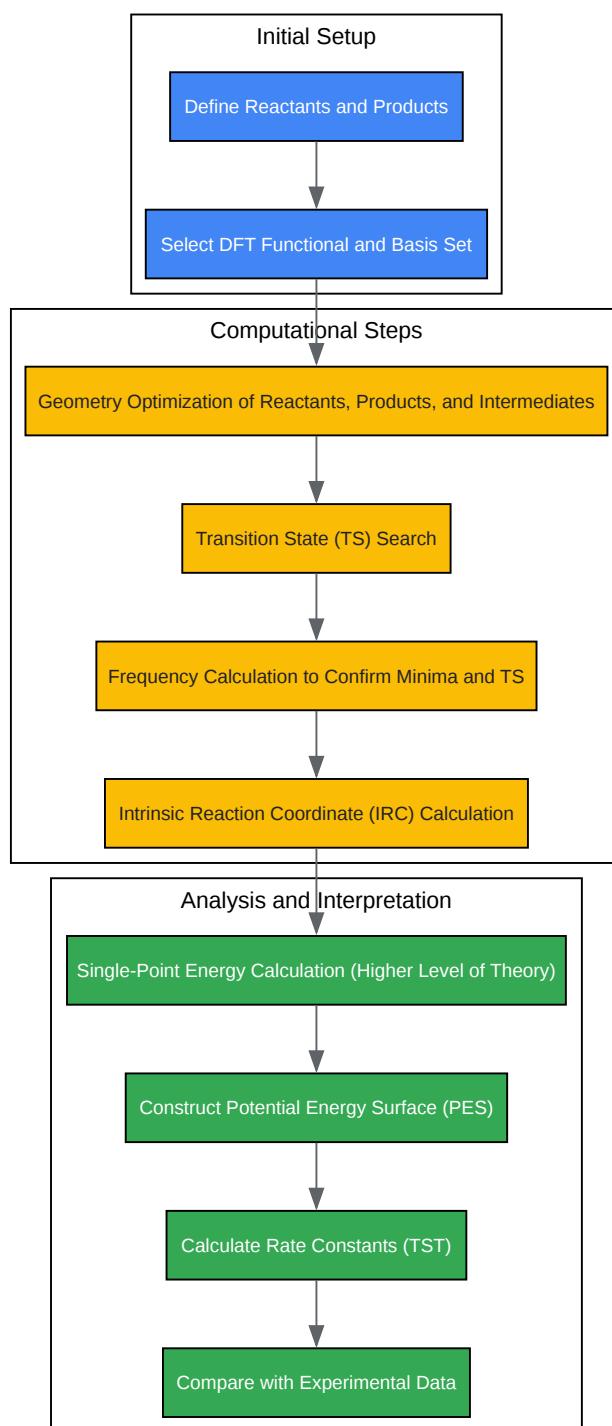
Reaction Step	Transition State	Activation Energy (Ea) (kcal/mol)	Reaction Enthalpy ( $\Delta H$ ) (kcal/mol)
2,3-Dihydrofuran $\rightarrow$ Cyclopropanecarboxal dehyde	TS1	56.9	-24.4
2,3-Dihydrofuran $\rightarrow$ But-3-enal	TS2	60.5	-14.1
2,3-Dihydrofuran $\rightarrow$ 2- Hydroxybuta-1,3- diene (enol)	TS3	67.5	11.2
Cyclopropanecarboxal dehyde $\rightarrow$ But-3-enal	TS4	51.5	10.3

## Experimental and Computational Protocols

The data presented in this guide is based on high-level quantum chemical calculations. The general workflow for such a DFT study is outlined below. The specific methodologies employed in the key cited study[1] are as follows:

- Geometry Optimization: Equilibrium and transition state structures were optimized using the B3LYP (Becke, three-parameter, Lee-Yang-Parr) density functional theory method.
- Basis Set: The Dunning correlation consistent polarized double  $\zeta$  basis set (cc-pVDZ) was used for these optimizations.
- Energy Calculations: Single-point energy calculations were performed at a higher level of theory, QCISD(T) (Quadratic Configuration Interaction with Single and Double excitations and a perturbative treatment of Triple excitations), to obtain more accurate energy values for the critical points on the potential energy surface.
- Rate Constant Calculation: Isomerization rate constants were calculated using transition state theory to allow for comparison with experimental results.

## General Workflow for DFT Reaction Mechanism Study

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Caption: A flowchart illustrating the typical computational workflow for studying a reaction mechanism using Density Functional Theory (DFT).

## Reaction Pathway Diagrams

The isomerization of **2,3-dihydrofuran** proceeds through several competing pathways, with the formation of cyclopropanecarboxaldehyde being the most kinetically favorable route.[1] The diagram below visualizes these key transformations.



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Caption: A diagram showing the primary isomerization pathways of **2,3-dihydrofuran**, including the key transition states and their activation energies.

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## References

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